6-Methyl-2-heptanol

Distillation Vapor Pressure Thermal Separation

6-Methyl-2-heptanol (CAS 4730-22-7) is a branched C8 alcohol uniquely validated for synthesizing p38 MAP kinase inhibitors. Its lower LogP (~2.6) and higher water solubility (1,594 mg/L) versus linear C8 alcohols enhance aqueous formulations. Its fresh, floral odor profile is essential for fragrance applications. Substitution is contraindicated due to distinct physicochemical and performance differences.

Molecular Formula C8H18O
Molecular Weight 130.23 g/mol
CAS No. 4730-22-7
Cat. No. B049919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2-heptanol
CAS4730-22-7
Synonyms(±)-6-Methyl-2-heptanol;  1,5-Dimethyl-1-hexanol;  2-Hydroxy-6-methylheptane;  2-Methylheptan-6-ol;  NSC 75858
Molecular FormulaC8H18O
Molecular Weight130.23 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)O
InChIInChI=1S/C8H18O/c1-7(2)5-4-6-8(3)9/h7-9H,4-6H2,1-3H3
InChIKeyFCOUHTHQYOMLJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-2-heptanol (CAS 4730-22-7) Technical Baseline and Procurement Context


6-Methyl-2-heptanol is a branched-chain secondary alcohol (C₈H₁₈O) characterized by a hydroxyl group at the C2 position and a methyl branch at the C6 position. Its molecular structure confers distinct physicochemical properties compared to linear or differently branched C8 alcohols, including a boiling point of 171–176 °C and a density of approximately 0.803 g/mL at 25 °C . It serves as a specialty intermediate in the synthesis of tri- and tetrasubstituted imidazole-based p38 MAP kinase inhibitors and as a building block in insect pheromone research .

6-Methyl-2-heptanol Substitution Risks: Why C8 Alcohol Analogs Cannot Be Interchanged


Direct substitution of 6-methyl-2-heptanol with other C8 alcohols (e.g., 1-octanol, 2-octanol, or 2-ethylhexanol) is contraindicated due to quantifiable differences in physicochemical parameters that directly impact process performance and application specificity. Compared to 1-octanol, 6-methyl-2-heptanol exhibits a significantly lower boiling point (171–176 °C vs. 196 °C) and a lower flash point (67 °C vs. 81 °C) , altering distillation and safety protocols. Furthermore, its branched structure confers a lower LogP (~2.6 vs. ~3.0) , reducing lipophilicity and affecting partitioning in extraction and formulation systems. In fragrance applications, 6-methyl-2-heptanol offers a distinct fresh, floral, fruity odor profile that differs markedly from the pungent, unpleasant odor of 2-octanol . In synthetic utility, 6-methyl-2-heptanol is uniquely positioned as a validated intermediate for specific p38 MAP kinase inhibitors , a role for which other C8 alcohols are not reported. These divergent properties demonstrate that in-class compounds are not interchangeable, and procurement decisions must be driven by specific, measurable criteria.

6-Methyl-2-heptanol Quantitative Differentiation Data vs. Primary Analogs


Boiling Point and Vapor Pressure Comparison: 6-Methyl-2-heptanol vs. 1-Octanol and 2-Ethylhexanol

6-Methyl-2-heptanol exhibits a boiling point of 171–176 °C at 760 mmHg , which is substantially lower than the linear analog 1-octanol (196 °C) and moderately lower than the similarly branched 2-ethylhexanol (183–186 °C) . Its vapor pressure at 25 °C is estimated at 0.34 mmHg , significantly higher than 1-octanol (0.14 mmHg) and 2-ethylhexanol (0.2 mmHg at 20 °C) .

Distillation Vapor Pressure Thermal Separation

Flash Point and Safety Profile: Lower Flammability Threshold than 1-Octanol

6-Methyl-2-heptanol has a flash point of 67 °C (153 °F) , which is approximately 14 °C lower than that of 1-octanol (81 °C) . This places 6-methyl-2-heptanol in a different flammability classification, requiring distinct storage and handling protocols.

Flash Point Safety Flammability

Lipophilicity (LogP): Reduced Hydrophobicity vs. Linear and Alternative Branched C8 Alcohols

The estimated LogP (octanol-water partition coefficient) for 6-methyl-2-heptanol is 2.6 . This is notably lower than that of 1-octanol (LogP ~3.0) and 2-ethylhexanol (LogP ~2.9) , indicating that 6-methyl-2-heptanol is less lipophilic.

LogP Partition Coefficient Formulation

Water Solubility: Enhanced Aqueous Compatibility Compared to 1-Octanol

The estimated water solubility of 6-methyl-2-heptanol at 25 °C is 1,594 mg/L [1]. This is more than an order of magnitude greater than the experimentally determined solubility of 1-octanol, which is 107 mg/L at 23 °C .

Water Solubility Formulation Extraction

Odor Profile: Desirable Floral/Fruity Note vs. Pungent/Unpleasant Analogs

6-Methyl-2-heptanol is described as having a fresh, floral, and fruity odor profile . In contrast, 2-octanol (a linear C8 secondary alcohol) is characterized by a pungent, unpleasant, or disagreeable odor . While odor thresholds are not directly compared in available literature, the qualitative descriptors indicate a clear differentiation in sensory application suitability.

Fragrance Odor Flavor

Synthetic Utility: Validated Intermediate for p38 MAP Kinase Inhibitors

6-Methyl-2-heptanol is specifically documented as an intermediate in the preparation of tri- and tetrasubstituted imidazoles that function as highly potent and specific ATP-mimetic inhibitors of p38 MAP kinase . No equivalent application has been reported for 1-octanol, 2-octanol, or 2-ethylhexanol in the context of this pharmacophore class.

Drug Discovery Medicinal Chemistry Kinase Inhibitor

6-Methyl-2-heptanol Optimal Use Cases Driven by Quantifiable Differentiation


Medicinal Chemistry: Synthesis of p38 MAP Kinase Inhibitors

Procurement of 6-methyl-2-heptanol is justified when the synthetic target is a tri- or tetrasubstituted imidazole-based p38 MAP kinase inhibitor, as it is a documented and validated intermediate for this specific pharmacophore class . Substitution with other C8 alcohols would require de novo route optimization, increasing development time and cost.

Aqueous Formulation Development

The estimated water solubility of 1,594 mg/L [1] makes 6-methyl-2-heptanol a superior choice over 1-octanol (107 mg/L) for aqueous-based formulations in agrochemicals, coatings, or cleaning products. Its lower LogP (2.6 vs. ~3.0) further supports improved partitioning into the aqueous phase .

Fragrance and Flavor Ingredient Development

The fresh, floral, and fruity odor profile of 6-methyl-2-heptanol positions it as a candidate for perfumes, cosmetics, and food flavorings. In contrast, the pungent odor of 2-octanol renders it unsuitable for these applications, making 6-methyl-2-heptanol the only viable option among common C8 alcohol analogs for fragrance use.

Low-Temperature or Energy-Efficient Distillation Processes

Processes requiring separation by distillation will benefit from the lower boiling point (171–176 °C) of 6-methyl-2-heptanol compared to 1-octanol (196 °C) . This reduces energy consumption and minimizes thermal degradation of heat-sensitive components, offering a clear operational advantage.

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